ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Overview
Description
Ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with an ethyl ester, an iodobenzoyl amide, and a methoxyphenyl group
Preparation Methods
The synthesis of ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodobenzoyl and methoxyphenyl groups can enhance its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 2-[(2-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate:
Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate: The fluorine atom can influence the compound’s stability and interaction with biological targets
Properties
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18INO4S/c1-3-27-21(25)18-16(13-8-10-14(26-2)11-9-13)12-28-20(18)23-19(24)15-6-4-5-7-17(15)22/h4-12H,3H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZAPNZVCMAPJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18INO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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